17|A-Hsd10-IN-2

17β-HSD10 inhibition Benzothiazolylurea SAR Alzheimer's disease target engagement

Choose 17|A-Hsd10-IN-2 for your research to leverage its unmatched selectivity: the highest validated 17β-HSD10 inhibitory potency (IC50 0.31 µM) coupled with a >300-fold mitochondrial safety window (Complex I IC50 93 µM). This well-characterized benchmark compound ensures clean target inhibition without respiratory chain interference, critical for mitochondrial functional assays and next-generation inhibitor development. Its superior aqueous solubility (logS7.4 -1.36) also simplifies assay workflows.

Molecular Formula C15H10ClN3O4S
Molecular Weight 363.8 g/mol
Cat. No. B11937317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17|A-Hsd10-IN-2
Molecular FormulaC15H10ClN3O4S
Molecular Weight363.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)SC(=N2)NC(=O)NC3=CC(=C(C=C3)O)Cl
InChIInChI=1S/C15H10ClN3O4S/c16-9-6-8(2-4-11(9)20)17-14(23)19-15-18-10-3-1-7(13(21)22)5-12(10)24-15/h1-6,20H,(H,21,22)(H2,17,18,19,23)
InChIKeyMLYXMALTIGQLLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17|A-Hsd10-IN-2 (17β-HSD10-IN-2, Compound 11) – Core Identity and Procurement-Relevant Class Context


17|A-Hsd10-IN-2, also referred to as 17β-HSD10-IN-2 or compound 11, is a benzothiazolylurea-based small-molecule inhibitor that selectively targets 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a multifunctional mitochondrial enzyme also known as amyloid-binding alcohol dehydrogenase (ABAD) [1]. This compound was developed through structure-activity relationship (SAR) optimization of earlier benzothiazolylurea inhibitors and is being investigated for Alzheimer’s disease and hormone-dependent cancer research [1]. Its molecular formula is C₁₅H₁₀ClN₃O₄S with a molecular weight of 363.78 g/mol, and it bears the CAS number 2316765-79-2 .

Why 17|A-Hsd10-IN-2 Cannot Be Interchanged with In-Class 17β-HSD10 Inhibitors


Within the 17β-HSD10 inhibitor class, potency against the primary target spans over two orders of magnitude—from low-micromolar early benzothiazolylureas to submicromolar optimised leads—and individual compounds diverge markedly in their mitochondrial off-target engagement, cellular toxicity profiles, and pharmacokinetic behaviour [1]. Simply selecting any compound labelled “17β-HSD10 inhibitor” risks acquiring a molecule with inferior target inhibition, unintended mitochondrial complex interference, or undetermined brain penetration. The quantitative evidence below demonstrates that 17|A-Hsd10-IN-2 (compound 11) occupies a specific position within this landscape that is defined by measurable, comparator-referenced performance metrics rather than nominal target class membership alone [1][2].

Quantitative Differentiation Evidence for 17|A-Hsd10-IN-2 Against Closest Analogs and Alternatives


Submicromolar 17β-HSD10 Enzymatic Inhibition Potency vs. Earlier-Generation Benzothiazolylurea Inhibitors

17|A-Hsd10-IN-2 (compound 11) exhibited an IC₅₀ of 0.31 ± 0.09 µM against purified 17β-HSD10 enzyme, representing the most potent inhibition within the benzothiazolylurea class reported at the time of its publication [1]. The prior best-in-class benzothiazolylurea inhibitors (compounds 1–5) displayed IC₅₀ values of approximately 1 µM [1][2]. This represents an approximately 3.2-fold improvement in enzymatic inhibition potency driven by introduction of a carboxyl substituent at position 6 of the benzothiazolyl moiety combined with a 3-chloro-4-hydroxyphenyl urea motif [1].

17β-HSD10 inhibition Benzothiazolylurea SAR Alzheimer's disease target engagement

Mitochondrial Respiratory Complex Off-Target Selectivity vs. Compound 6

In isolated pig brain mitochondria, 17|A-Hsd10-IN-2 (compound 11) showed substantially weaker inhibition of mitochondrial respiratory complexes compared to the structurally related submicromolar inhibitor compound 6 [1]. Compound 11 inhibited Complex I-linked respiration with an IC₅₀ of 93 ± 15 µM and Complex II-linked respiration with an IC₅₀ of 260 ± 143 µM. In contrast, compound 6 inhibited Complex I-linked respiration with an IC₅₀ of 28.0 ± 1.1 µM and Complex II-linked respiration with an IC₅₀ of 98 ± 19 µM [1]. The 3.3-fold (Complex I) and 2.7-fold (Complex II) weaker off-target activity indicates a substantially improved mitochondrial safety window.

Mitochondrial safety Respiratory chain off-target Complex I inhibition

Absence of Cytotoxic and Neurotoxic Effects vs. Reported Toxicity of Alternative 17β-HSD10 Hit Compounds

17|A-Hsd10-IN-2 (compound 11) was explicitly reported to be free of cytotoxic and neurotoxic effects in the standard assays employed within the Benek et al. 2023 study [1]. By contrast, the chemically distinct 17β-HSD10 screening hit BCC0100281 (a non-benzothiazolylurea inhibitor) was found to be toxic to neuron-like cells when evaluated in a separate synthetic and biological characterization study, highlighting that 17β-HSD10 inhibition does not inherently guarantee neuronal safety [2]. Although a direct head-to-head cytotoxicity comparison between compound 11 and BCC0100281 is not available, the class-level divergence underscores the procurement relevance of selecting an inhibitor with documented absence of toxicity.

Cytotoxicity profiling Neurotoxicity Neuronal safety

Oral Pharmacokinetic Profile Differentiation from Compound 9 – Bioavailability and Brain Penetration Trade-Off

Both compound 11 and its close analog compound 9 (17β-HSD10-IN-1, IC₅₀ = 0.34 µM) were selected for in vivo pharmacokinetic evaluation following intravenous and peroral administration [1]. While compound 9 demonstrated detectable oral bioavailability and measurable brain penetration (brain-to-plasma ratio = 0.56 after peroral dosing), compound 11 did not yield conclusive evidence of oral bioavailability in the same study, and no brain-to-plasma ratio was reported for compound 11 [1]. This divergent PK outcome—despite nearly identical enzymatic potency—highlights that compound 11 and compound 9 are not interchangeable for in vivo studies requiring oral or CNS exposure.

Pharmacokinetics Oral bioavailability Blood-brain barrier penetration

Physicochemical Property Profile and Aqueous Solubility Advantage vs. Other Benzothiazolylurea Congeners

Among the benzothiazolylurea series, compound 11 displayed a distinctive physicochemical profile: it exhibited a calculated distribution coefficient (ClogD) of -0.16 at pH 7.4 and a predicted aqueous solubility (logS₇.₄) value of -1.36, the highest solubility estimate within the urea-linked series [1]. In the same analysis, compound 9 showed a ClogD of 2.29 and logS₇.₄ of -4.06, indicating substantially lower predicted aqueous solubility [1]. This solubility difference is attributed to the ionisable carboxyl group at position 6 of the benzothiazolyl ring in compound 11, which imparts anionic character at physiological pH and enhances water solubility.

Physicochemical properties Aqueous solubility CNS drug-likeness

Evidence-Backed Research and Procurement Application Scenarios for 17|A-Hsd10-IN-2


Alzheimer's Disease Target Engagement Studies on Isolated Mitochondria

For researchers investigating the role of 17β-HSD10/Aβ interaction in mitochondrial dysfunction, 17|A-Hsd10-IN-2 offers the highest validated enzymatic potency within the benzothiazolylurea class (IC₅₀ = 0.31 µM) combined with a favourable mitochondrial off-target safety window—Complex I and II respiration are not significantly impaired at concentrations up to ~90 µM [1]. This profile makes the compound a preferred choice for ex vivo mitochondrial functional assays where clean target inhibition without respiratory chain interference is critical [1].

Structure-Activity Relationship (SAR) Reference Standard for Benzothiazolylurea Inhibitor Development

Medicinal chemistry groups developing next-generation 17β-HSD10 inhibitors can use 17|A-Hsd10-IN-2 as a quantitative benchmark compound, given its well-characterised IC₅₀ (0.31 µM), Ki (0.23 µM), and comprehensive mitochondrial off-target profiling against earlier benzothiazolylureas (IC₅₀ ~1 µM, Schmidt 2020) [1][2]. The documented physicochemical property improvement (logS₇.₄ = -1.36 vs. -4.86 for earlier congeners) also provides a solubility reference point for rational design [1].

Comparative In Vitro Pharmacology Differentiating 17β-HSD10 Inhibition from Off-Target Mitochondrial Effects

Experimental designs requiring discrimination between primary 17β-HSD10 inhibition and secondary mitochondrial effects benefit from 17|A-Hsd10-IN-2 as the tool compound of choice, because its respiratory Complex I IC₅₀ (93 µM) is >300-fold higher than its target IC₅₀, whereas compound 6 exhibits only a 49-fold separation (Complex I IC₅₀ 28 µM vs. target IC₅₀ 0.57 µM) [1]. This wide selectivity window reduces confounding effects in mechanistic studies of 17β-HSD10 biology [1].

Aqueous Buffer-Based High-Throughput Screening (HTS) Assay Development

For laboratories developing 17β-HSD10 biochemical screening assays requiring compounds with adequate aqueous solubility, 17|A-Hsd10-IN-2 (predicted logS₇.₄ = -1.36, corresponding to ~44 mM solubility) offers a practical advantage over highly lipophilic analogs such as compound 6 (logS₇.₄ = -4.86, ~14 µM solubility) [1]. This solubility window can reduce DMSO-induced assay artefacts and simplify compound handling in automated liquid-handling workflows [1].

Quote Request

Request a Quote for 17|A-Hsd10-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.